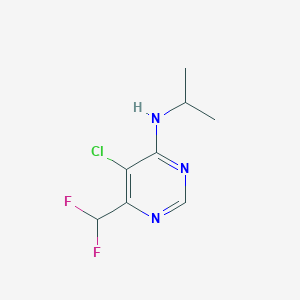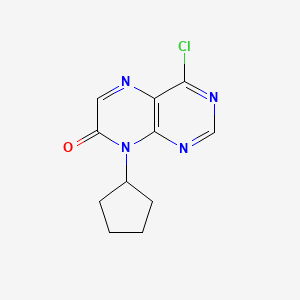![molecular formula C13H13FO2S B11780102 tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is an organic compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of a fluorine atom at the 4th position and a tert-butyl ester group at the 7th position of the benzo[b]thiophene ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromo-4-fluorobenzaldehyde and thiophene derivatives.
Introduction of the tert-butyl ester group: This step involves esterification reactions using tert-butyl alcohol and suitable catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of biological pathways and interactions involving benzo[b]thiophene derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and tert-butyl ester group contribute to its unique reactivity and binding properties. These interactions can modulate various biological processes, making it a valuable compound in medicinal chemistry and pharmacology.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-bromobenzo[b]thiophene-7-carboxylate
- tert-Butyl 4-chlorobenzo[b]thiophene-7-carboxylate
- tert-Butyl 4-methylbenzo[b]thiophene-7-carboxylate
Uniqueness
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and binding characteristics are desired.
Propiedades
Fórmula molecular |
C13H13FO2S |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl 4-fluoro-1-benzothiophene-7-carboxylate |
InChI |
InChI=1S/C13H13FO2S/c1-13(2,3)16-12(15)9-4-5-10(14)8-6-7-17-11(8)9/h4-7H,1-3H3 |
Clave InChI |
ZKLDPKJSEHJLIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C2C(=C(C=C1)F)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)


![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)



![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)
![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)

![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
